molecular formula C17H12N4 B2943145 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline CAS No. 1354953-00-6

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline

Cat. No.: B2943145
CAS No.: 1354953-00-6
M. Wt: 272.311
InChI Key: OVPCKHLKIAYPBL-UHFFFAOYSA-N
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Description

5-(5-Phenyl-1H-1,2,4-triazol-3-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a 1,2,4-triazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with formic acid to yield the triazole ring, followed by further cyclization with 2-chloroquinoline to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The triazole ring is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog that lacks the quinoline ring but shares the triazole moiety.

    5-Phenyl-1H-1,2,4-triazole: Similar structure but without the quinoline ring.

    Quinoline: Lacks the triazole ring but shares the quinoline moiety.

Uniqueness

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline is unique due to the combination of the quinoline and triazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(3-phenyl-1H-1,2,4-triazol-5-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-6-12(7-3-1)16-19-17(21-20-16)14-8-4-10-15-13(14)9-5-11-18-15/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPCKHLKIAYPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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